molecular formula C7H6ClN3OS B6608344 4-chloro-2-methyl-5H,6H,7H-pyrimido[4,5-b][1,4]thiazin-6-one CAS No. 2839157-17-2

4-chloro-2-methyl-5H,6H,7H-pyrimido[4,5-b][1,4]thiazin-6-one

Cat. No.: B6608344
CAS No.: 2839157-17-2
M. Wt: 215.66 g/mol
InChI Key: KPIDKAFPWTZSGO-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-5H,6H,7H-pyrimido[4,5-b][1,4]thiazin-6-one is a valuable chemical intermediate in medicinal chemistry and drug discovery research. Compounds based on the pyrimido[4,5-b][1,4]thiazin-6-one scaffold are of significant interest due to their broad pharmacological potential, which includes documented antimicrobial, anti-inflammatory, and anticancer activities in scientific literature (PMC Disclaimer). The chloro and methyl substituents on this fused heterocyclic system make it a versatile building block for further synthetic exploration, such as in multicomponent reactions to create more complex, drug-like molecules for biological screening. This compound is intended for use in laboratory research only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols prior to use.

Properties

IUPAC Name

4-chloro-2-methyl-5H-pyrimido[4,5-b][1,4]thiazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3OS/c1-3-9-6(8)5-7(10-3)13-2-4(12)11-5/h2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPIDKAFPWTZSGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)Cl)NC(=O)CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.66 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of Pyrimidine Precursors

The 4-chloro substituent on the pyrimidine ring is typically introduced via chlorination of hydroxylated precursors. In one protocol, 2-methyl-4-hydroxypyrimidine reacts with phosphorus oxychloride (POCl₃) in the presence of organic bases such as diisopropylethylamine or pyridine. The reaction proceeds at 25–100°C for 2–5 hours, achieving yields exceeding 85% after recrystallization. For example, a 1:10 molar ratio of 2-methyl-4-hydroxypyrimidine to POCl₃ at 45°C for 5 hours yielded 91.55% 4-chloro-2-methylpyrimidine. This intermediate is critical for subsequent nucleophilic substitutions to construct the thiazine moiety.

Thiazine Ring Construction

The thiazine component is synthesized via cyclization of thiourea derivatives or coupling reactions with thiazole intermediates. A patent by CN102161660A demonstrates the use of 2-aminothiazole-5-carboxylate reacting with 2-methyl-4,6-dichloropyrimidine under basic conditions to form 2-(6-chloro-2-methylpyrimidin-4-amino)thiazole-5-carboxylic acid ethyl ester. This step involves nucleophilic displacement of the 4-chloro group by the thiazole’s amine, followed by hydrolysis to the carboxylic acid.

Key Reaction Optimization Strategies

Solvent and Base Selection

Reaction efficiency heavily depends on solvent polarity and base strength. Toluene and ethyl acetate are preferred for chlorination and extraction due to their low reactivity with POCl₃ and high solubility for intermediates. Organic bases like diisopropylethylamine (DIPEA) outperform inorganic alternatives by minimizing side reactions, as evidenced by a 91.55% yield in DIPEA-mediated chlorination versus 77.86% with pyridine.

Table 1: Impact of Base on Chlorination Yield

BaseTemperature (°C)Yield (%)
Diisopropylethylamine4591.55
Pyridine10077.86
N,N-Dimethylaniline8585.56

Cyclization Conditions

Cyclization of thiourea derivatives into the pyrimido-thiazine framework requires careful temperature control. A study in Molecules (2010) achieved successful ring closure using ethanol at reflux (78°C), forming pyrido[4',3':4,5]thieno[2,3-d]pyrimidines. Analogous conditions applied to 4-chloro-2-methylpyrimidine intermediates could facilitate analogous cyclization for the target compound.

Critical Analysis of Methodological Challenges

Regioselectivity in Nucleophilic Substitution

The 4-chloro group in 4-chloro-2-methylpyrimidine exhibits higher reactivity toward nucleophiles compared to the 2-methyl substituent, enabling selective amination at the 4-position. However, competing reactions at the 6-position may occur if steric hindrance is insufficient. Patent CN102161660A addresses this by using bulky amines (e.g., 2-chloro-6-methylaniline) to direct substitution exclusively to the 4-position.

Byproduct Formation During Chlorination

Excess POCl₃ can lead to over-chlorination or phosphoramide byproducts. Patent CN109824602B mitigates this by employing a POCl₃-thionyl chloride (SOCl₂) mixture, reducing POCl₃ stoichiometry from 10:1 to 5:1 while maintaining 85.6% yield. This approach also simplifies purification by minimizing phosphorus-containing residues.

Advanced Purification Techniques

Recrystallization and Solvent Extraction

Post-reaction mixtures are typically quenched in ice-water and extracted with ethyl acetate to isolate organic intermediates. Saturated sodium bicarbonate washes neutralize residual acid, while anhydrous sodium sulfate drying ensures solvent-free concentrates. Recrystallization from ethanol or hexane yields high-purity (>98%) products.

Chromatographic Methods

Scalability and Industrial Applicability

Kilogram-Scale Synthesis

Example 4 of patent CN109824602B outlines a scalable procedure using 61 kg of 2-methylthiopyrimidin-4-one, achieving 85.6% yield in a 10 L reactor. Key factors for scalability include:

  • Controlled addition of POCl₃ to manage exotherms

  • Efficient solvent recovery via reduced-pressure distillation

  • Automated temperature monitoring to prevent overchlorination

Cost-Efficiency Analysis

Replacing iodomethane with dimethyl sulfate for methylation reduces raw material costs by 40%, as demonstrated in patent CN109824602B. Similarly, using toluene instead of dichloromethane lowers solvent expenses by 30% while improving safety profiles .

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-methyl-5H,6H,7H-pyrimido[4,5-b][1,4]thiazin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-2-methyl-5H,6H,7H-pyrimido[4,5-b][1,4]thiazin-6-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-chloro-2-methyl-5H,6H,7H-pyrimido[4,5-b][1,4]thiazin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Structural Analogs: Positional Isomerism

4). This positional isomerism significantly impacts physicochemical properties:

  • Collision Cross-Section (CCS) : The 2-chloro isomer exhibits predicted CCS values of 136.8 Ų for [M+H]⁺ and 137.7 Ų for [M-H]⁻, which may influence its pharmacokinetic behavior compared to the 4-chloro derivative (data unavailable for the latter) .

Key Observations :

  • Pyrimido[4,5-b][1,4]diazepines demonstrate superior antitumor activity, likely due to their expanded ring system and increased hydrogen-bonding capacity .
  • The thiazinone moiety in the target compound may confer redox activity similar to sulfur-containing isosteres, though direct biological data is lacking .
Physicochemical and Spectroscopic Properties
  • IR/NMR Data: For the structurally related compound 7-methyl-2-phenylamino-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d][1,3]thiazin-4-one, IR shows a C=O stretch at 1640 cm⁻¹, and ¹H-NMR reveals characteristic methyl (δ 2.50) and NH (δ 4.40) signals . Comparable data for the target compound is absent but expected to align with thiazinone derivatives.

Biological Activity

4-Chloro-2-methyl-5H,6H,7H-pyrimido[4,5-b][1,4]thiazin-6-one (CMT) is a heterocyclic compound belonging to the class of pyrimidothiazines. Its unique structure, which includes a chlorine atom at the 4-position of the pyrimidine ring and a carbonyl group at the 6-position, enhances its biological activity and reactivity in various chemical reactions. This article explores the biological activities associated with CMT, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of CMT is C7H6ClN3OSC_7H_6ClN_3OS, and it has a molecular weight of 201.63 g/mol. The presence of the chlorine atom significantly influences its chemical behavior, particularly in nucleophilic substitution reactions.

PropertyValue
Molecular FormulaC7H6ClN3OSC_7H_6ClN_3OS
Molecular Weight201.63 g/mol
CAS Number2839157-17-2

Biological Activities

CMT has been studied for various biological activities, including:

Anticancer Activity

Research indicates that CMT exhibits significant cytotoxic effects against several human cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation in cancer types such as nasopharyngeal carcinoma (CNE2), oral carcinoma (KB), breast carcinoma (MCF-7), and gastric carcinoma (MGC-803) . The compound's mechanism involves inducing cell cycle arrest and apoptosis in cancer cells.

Antimicrobial Properties

Thiazine derivatives, including CMT, have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies suggest that these compounds can disrupt bacterial cell membranes and inhibit essential cellular processes . The specific antibacterial spectrum of CMT remains to be fully characterized but aligns with the known activities of similar thiazine compounds.

The biological activity of CMT is primarily attributed to its ability to interact with various biological targets:

  • Cell Cycle Regulation : CMT has been shown to affect the cell cycle phases in cancer cells, leading to G2/M phase arrest .
  • Apoptosis Induction : The compound may activate apoptotic pathways through mitochondrial dysfunction and caspase activation.
  • Antimicrobial Mechanisms : The mechanism by which thiazine derivatives exert their antibacterial effects often involves interference with bacterial DNA synthesis or cell wall integrity .

Case Studies

Several studies have highlighted the potential applications of CMT in medicinal chemistry:

  • A study demonstrated that modifications to the thiazine core could enhance cytotoxicity against specific cancer types, suggesting a structure-activity relationship (SAR) that could guide future drug design .
  • Another investigation into related thiazine compounds revealed significant antiviral properties against HIV in vitro, indicating that CMT may also warrant exploration for antiviral applications .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 4-chloro-2-methyl-5H,6H,7H-pyrimido[4,5-b][1,4]thiazin-6-one, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves condensation reactions of substituted pyrimidine precursors with thiazine-forming reagents. For example, chloroacetic acid or its derivatives are used to introduce the thiazine ring, with potassium carbonate as a catalyst in solvents like dimethylformamide (DMF) . Key steps include:

  • Nucleophilic substitution at the 4-chloro position on the pyrimidine ring.
  • Cyclization to form the fused pyrimido-thiazine system.
  • Purification via recrystallization or column chromatography.
    • Yield optimization requires precise control of temperature (70–100°C), reaction time (8–24 hours), and stoichiometric ratios of reagents. Contamination by side products (e.g., unreacted intermediates) is minimized using inert atmospheres (N₂/Ar) .

Q. Which spectroscopic techniques are most effective for characterizing the compound’s tautomeric forms?

  • Methodological Answer :

  • ¹H NMR : Distinguishes between 5H and 7H tautomers by analyzing proton environments near the carbonyl group. For example, a singlet at δ 3.8–4.2 ppm corresponds to the methyl group adjacent to the thiazine ring .
  • IR Spectroscopy : The carbonyl stretch (~1680–1720 cm⁻¹) confirms the 6-one configuration, while N–H stretches (~3200 cm⁻¹) indicate tautomeric equilibria .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₇H₆ClN₃OS) and detects fragmentation patterns, such as loss of Cl⁻ (m/z ~35) .

Advanced Research Questions

Q. How can researchers resolve contradictions in collision cross-section (CCS) data during mass spectrometric analysis?

  • Methodological Answer : Predicted CCS values (e.g., 136.8 Ų for [M+H]⁺) may conflict with experimental data due to adduct formation or solvent effects. To mitigate this:

  • Standardize ionization parameters : Use consistent ESI source conditions (e.g., 30 V collision energy, 350°C desolvation temperature) .
  • Validate with isotopic labeling : Introduce ¹³C or ¹⁵N isotopes to track fragmentation pathways.
  • Compare with structural analogs : Cross-reference CCS data for compounds like 2-chloro-5H-pyrimido[4,5-b][1,4]thiazin-6-one (CID 108142367) to identify outliers .

Q. What strategies optimize regioselective substitution at the 4-chloro position for derivatization?

  • Methodological Answer : The 4-chloro group’s reactivity is enhanced by electron-withdrawing effects from the pyrimidine ring. To achieve regioselectivity:

  • Use bulky nucleophiles (e.g., tert-butylamine) to sterically hinder undesired substitution at the 2-methyl position.
  • Employ transition-metal catalysts : Pd(PPh₃)₄ facilitates Suzuki couplings at the chloro position while leaving the carbonyl group intact .
  • Monitor progress via HPLC : Track substitution efficiency using a C18 column (λ = 254 nm) and acetonitrile/water gradients .

Q. How does the compound’s structure influence its binding affinity to biological targets like TRPA1 receptors?

  • Methodological Answer : The fused pyrimido-thiazine core mimics purine bases, enabling interactions with nucleotide-binding domains. Key structural determinants include:

  • Chlorine atom : Enhances hydrophobic interactions in receptor pockets (e.g., TRPA1 inhibitors) .
  • Carbonyl group : Acts as a hydrogen-bond acceptor, critical for binding affinity (ΔG = −8.2 kcal/mol in docking studies) .
  • Comparative studies with analogs (e.g., 3H,4H-pyrimido-oxazine diones) reveal that methylation at the 2-position reduces off-target activity .

Contradiction Analysis

  • Issue : Discrepancies in reported tautomeric ratios (5H vs. 7H forms) in NMR studies.
  • Resolution : Tautomer distribution is solvent-dependent. In DMSO-d₆, the 7H form dominates (90%), while CDCl₃ favors the 5H form (70%) due to hydrogen-bonding effects .

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